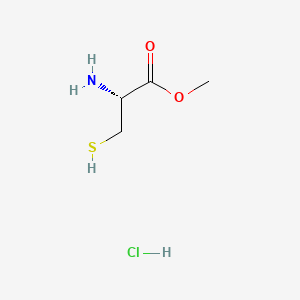

Methyl 2-amino-3-mercaptopropanoate hydrochloride

Description

Properties

IUPAC Name |

methyl 2-amino-3-sulfanylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S.ClH/c1-7-4(6)3(5)2-8;/h3,8H,2,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOHXJZQBJXAKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CS)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90972606 | |

| Record name | Methyl cysteinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5714-80-7, 18598-63-5 | |

| Record name | Cysteine, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5714-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteine, methyl ester, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005714807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mecysteine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | mecysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cysteine, methyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl cysteinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mecysteine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl DL-cysteinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 2-amino-3-mercaptopropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-3-mercaptopropanoate hydrochloride, a derivative of the amino acid L-cysteine, is a compound of significant interest in various scientific domains, particularly in drug development and biochemical research. Its structure, featuring a reactive thiol group and an ester moiety, makes it a versatile precursor for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, supported by experimental data and protocols, to aid researchers in their understanding and utilization of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in experimental settings.

Identification and Structure

| Property | Value |

| Chemical Name | This compound |

| Synonyms | L-Cysteine methyl ester hydrochloride, Mecysteine HCl |

| Molecular Formula | C₄H₁₀ClNO₂S |

| Molecular Weight | 171.65 g/mol |

| CAS Number | 18598-63-5 (for L-isomer) |

| Chemical Structure |  |

Physicochemical Data

| Property | Value |

| Appearance | White to off-white crystalline powder |

| Melting Point | 142-144 °C (decomposes) |

| Boiling Point | 197.2 °C at 760 mmHg (Predicted) |

| pKa (Predicted) | 9.35 ± 0.10 |

| Solubility | Soluble in water and methanol. |

| Stability | Stable under recommended storage conditions (cool, dry, inert atmosphere). Sensitive to oxidation, particularly in solution. |

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of amino acid methyl ester hydrochlorides, which can be adapted for the synthesis of the title compound from L-cysteine.

Materials:

-

L-Cysteine hydrochloride monohydrate

-

Thionyl chloride (SOCl₂)

-

Anhydrous methanol (MeOH)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Esterification: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-cysteine hydrochloride monohydrate in anhydrous methanol, cooled in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification: After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude solid.

-

Wash the crude product with diethyl ether to remove any unreacted thionyl chloride and other impurities.

-

Recrystallize the solid from a suitable solvent system, such as methanol/diethyl ether, to obtain pure this compound as a white crystalline solid.

-

Dry the final product under vacuum.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (D₂O): The proton NMR spectrum is expected to show a triplet for the β-protons (CH₂) adjacent to the thiol group, a triplet for the α-proton (CH), and a singlet for the methyl ester protons (CH₃). The chemical shifts will be influenced by the solvent and the protonation state of the amino and thiol groups.

-

¹³C NMR (D₂O): The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the α-carbon, the β-carbon, and the methyl carbon of the ester.

High-Performance Liquid Chromatography (HPLC):

-

A reversed-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) with UV detection would be a suitable starting point.

Biological Significance and Signaling Pathway

This compound serves as a prodrug of L-cysteine. Its ester group enhances its lipophilicity and cell permeability compared to L-cysteine itself. Once inside the cell, it is hydrolyzed by intracellular esterases to release L-cysteine. L-cysteine is a critical precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.

The logical workflow for the cellular uptake and action of this compound can be visualized as follows:

Caption: Cellular uptake and conversion of the prodrug to L-cysteine for GSH synthesis.

By increasing the intracellular concentration of L-cysteine, this compound can enhance the synthesis of glutathione. Glutathione plays a pivotal role in cellular defense against oxidative stress by neutralizing reactive oxygen species (ROS). This mechanism is central to its potential therapeutic applications.

The signaling pathway influenced by the increased availability of L-cysteine, leading to enhanced glutathione synthesis and subsequent mitigation of oxidative stress, is depicted below:

Caption: Pathway showing how L-cysteine esters boost GSH to combat oxidative stress.

Conclusion

This compound is a valuable chemical entity with well-defined physicochemical properties. Its primary biological significance lies in its role as a cell-permeable precursor of L-cysteine, which is crucial for the synthesis of the master antioxidant, glutathione. This technical guide provides essential data and protocols to facilitate its use in research and development, particularly in studies aimed at modulating intracellular redox status and combating oxidative stress-related pathologies. Further research into its specific interactions with cellular components and its efficacy in various disease models is warranted.

Methyl 2-amino-3-mercaptopropanoate hydrochloride structure and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-amino-3-mercaptopropanoate hydrochloride, a cysteine derivative with applications in various research and development fields. This document details its chemical structure, molecular weight, physicochemical properties, and relevant experimental protocols.

Core Chemical and Physical Data

This compound, the hydrochloride salt of the methyl ester of cysteine, is a crucial building block in synthetic organic chemistry and drug discovery.[1] Its quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₄H₁₀ClNO₂S |

| Molecular Weight | 171.65 g/mol |

| CAS Number | 70361-61-4 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 143 °C |

| Boiling Point | 197.2 °C at 760 mmHg |

| Water Solubility | Slightly soluble |

| DMSO Solubility | Slightly soluble |

Structural Information and Isomerism

This compound exists as both D and L isomers, which may exhibit different biological activities.[1] The hydrochloride salt enhances the stability and solubility of the compound. The fundamental structure is depicted in the diagram below.

Caption: 2D structure of this compound.

Experimental Protocols

While specific experimental applications are diverse, a general and convenient method for the synthesis of amino acid methyl ester hydrochlorides, including this compound, involves the use of chlorotrimethylsilane and methanol. This method is noted for its mild conditions and good to excellent yields.

General Synthesis Protocol:

-

Reaction Setup: To a round-bottom flask, add the corresponding amino acid (cysteine).

-

Reagent Addition: Slowly add freshly distilled chlorotrimethylsilane to the flask while stirring.

-

Solvent Addition: Add methanol to the reaction mixture.

-

Reaction: Stir the resulting solution or suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the mixture using a rotary evaporator to yield the amino acid methyl ester hydrochloride.

The logical workflow for this synthesis is illustrated in the following diagram.

Caption: A generalized workflow for the synthesis of the target compound.

Applications in Research and Drug Development

This compound serves as a protected form of D-cysteine and has been investigated for its potential in various therapeutic areas. Notably, it has been a subject of interest in antidiabetic research, where it has been used in molecular docking studies targeting α-amylase.[1] The L-isomer of the parent compound, cysteine methyl ester, has established applications as an antitussive and expectorant.[1]

The logical relationship between the compound's properties and its applications is outlined below.

Caption: Relationship between the chemical properties and research applications.

References

An In-depth Technical Guide to Methyl 2-amino-3-mercaptopropanoate hydrochloride

This technical guide provides a comprehensive overview of Methyl 2-amino-3-mercaptopropanoate hydrochloride, a cysteine derivative with applications in research and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical industry.

Chemical Identity and Structure

This compound is the hydrochloride salt of the methyl ester of cysteine. It is crucial to distinguish between its stereoisomers, as they can exhibit different biological activities. The L-isomer, derived from L-cysteine, is often referred to as L-Cysteine methyl ester hydrochloride.

Key Identification Parameters:

| Parameter | Information |

| General CAS Number | 70361-61-4[1][2] |

| CAS Number (L-isomer, (R)) | 18598-63-5[3] |

| Molecular Formula | C₄H₁₀ClNO₂S[3] |

| Molecular Weight | 171.65 g/mol [1][4] |

| Synonyms | Mecysteine hydrochloride, L-Cysteine methyl ester HCl, (R)-Methyl 2-amino-3-mercaptopropanoate hydrochloride[3] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in experimental settings.

Summary of Physicochemical Data:

| Property | Value |

| Physical Form | White to off-white crystalline powder[1] |

| Melting Point | 143 °C[1] |

| Boiling Point | 197.2 °C at 760 mmHg[1] |

| Solubility | Slightly soluble in water and DMSO.[1] |

| Storage | Recommended storage under inert gas (nitrogen or argon) at 2-8°C.[1] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the esterification of cysteine. A general and widely used method is the reaction of the amino acid with thionyl chloride in methanol.

Experimental Protocol: Synthesis via Esterification of L-Cysteine

This protocol describes the synthesis of L-Cysteine methyl ester hydrochloride.

Materials:

-

L-Cysteine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Drying tube

-

Rotary evaporator

Procedure:

-

Suspend L-cysteine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. The reaction is exothermic and generates HCl gas.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature until the L-cysteine has completely dissolved.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization, typically by dissolving it in a minimal amount of hot methanol and then precipitating with cold anhydrous diethyl ether.

-

Filter the crystalline product, wash with cold diethyl ether, and dry under vacuum.

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of L-Cysteine Methyl Ester Hydrochloride.

Applications in Research and Drug Development

This compound, particularly the L-isomer, has several applications in the pharmaceutical and research fields.

Pharmaceutical Applications:

-

Mucolytic Agent: The L-isomer is used as an expectorant to help relieve breathing difficulties caused by excess mucus.[1]

-

Antitussive Agent: It also functions as a cough suppressant.[1]

Research Applications:

-

Prodrug Development: Amino acid esters are utilized to enhance the bioavailability and targeted delivery of parent drugs. The ester moiety can improve lipid solubility, facilitating passage through cell membranes, and is later hydrolyzed by esterases in the body to release the active drug.

-

Peptide Synthesis: As a protected form of cysteine, it serves as a building block in the chemical synthesis of peptides and proteins. The methyl ester protects the carboxylic acid group while the amine group is available for peptide bond formation.

-

Antidiabetic Research: The compound has been investigated in molecular docking studies targeting α-amylase, suggesting its potential as a lead compound for the development of antidiabetic agents.[1]

Safety and Handling

This compound is classified as an irritant.

Hazard and Safety Information:

| Parameter | Classification |

| Hazard Codes | Xi (Irritant)[1] |

| Risk Statements | R36/38: Irritating to eyes and skin.[1] |

| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] S28: After contact with skin, wash immediately with plenty of water.[1] S36: Wear suitable protective clothing.[1] |

It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Due to its sensitivity to oxidation, it should be stored under an inert atmosphere.[1]

Logical Relationship of Properties and Applications:

Caption: Interplay of chemical features and practical applications.

References

A Technical Guide to the Solubility of Methyl 2-amino-3-mercaptopropanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of Methyl 2-amino-3-mercaptopropanoate hydrochloride. Due to the limited availability of specific quantitative data for this compound, this guide leverages extensive data from its well-studied stereoisomer, L-cysteine methyl ester hydrochloride, as a reliable proxy. The document details solubility in a wide range of organic solvents at various temperatures, outlines the experimental protocols for solubility determination, and discusses the key physicochemical factors influencing solubility. Visual diagrams are provided to illustrate experimental workflows and the interplay of factors affecting solubility, offering a valuable resource for laboratory and drug development applications.

Introduction

This compound, a derivative of the amino acid cysteine, is a compound of interest in various chemical and pharmaceutical research areas. Understanding its solubility is critical for applications ranging from reaction chemistry and purification to formulation development and bioavailability studies in drug discovery. Solubility data informs the choice of appropriate solvent systems, aids in the design of crystallization processes, and is a fundamental parameter in predicting the behavior of the compound in different environments.

This guide consolidates the available physicochemical data and presents a detailed analysis of the solubility of L-cysteine methyl ester hydrochloride, which serves as a close analogue for this compound. The data is presented in a structured format to facilitate its use by researchers and professionals in the field.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for handling, storage, and experimental design.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀ClNO₂S | [1] |

| Molecular Weight | 171.65 g/mol | [1] |

| CAS Number | 70361-61-4 | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 142-143 °C (decomposes) | [1][3] |

| Water Solubility | Slightly soluble / Almost transparent | [1] |

| Storage Temperature | Room temperature, keep sealed in a dry, dark place | [4] |

Quantitative Solubility Data

The solubility of L-cysteine methyl ester hydrochloride has been determined in fourteen different organic solvents across a temperature range of 283.15 K to 333.15 K. The data, obtained using the static gravimetric method, is summarized in Table 2. The solubility is presented as the mole fraction (x) of the solute in the saturated solution. This data is critical for selecting appropriate solvents for various laboratory and industrial processes.[5][6]

Table 2: Mole Fraction Solubility (x) of L-Cysteine Methyl Ester Hydrochloride in Various Solvents at Different Temperatures (283.15 K to 333.15 K) [5][6]

| Solvent | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.15 K | 328.15 K | 333.15 K |

| Methanol | 0.0458 | 0.0512 | 0.0571 | 0.0635 | 0.0704 | 0.0778 | 0.0858 | 0.0944 | 0.1037 | 0.1137 | 0.1245 |

| Ethanol | 0.0142 | 0.0159 | 0.0178 | 0.0198 | 0.0220 | 0.0244 | 0.0270 | 0.0298 | 0.0328 | 0.0361 | 0.0396 |

| n-Propanol | 0.0076 | 0.0085 | 0.0095 | 0.0106 | 0.0118 | 0.0131 | 0.0145 | 0.0160 | 0.0177 | 0.0195 | 0.0215 |

| Isopropanol | 0.0045 | 0.0051 | 0.0057 | 0.0064 | 0.0071 | 0.0079 | 0.0088 | 0.0097 | 0.0107 | 0.0118 | 0.0130 |

| n-Butanol | 0.0048 | 0.0054 | 0.0060 | 0.0067 | 0.0074 | 0.0082 | 0.0091 | 0.0100 | 0.0110 | 0.0121 | 0.0133 |

| sec-Butanol | 0.0028 | 0.0032 | 0.0035 | 0.0039 | 0.0044 | 0.0048 | 0.0053 | 0.0059 | 0.0065 | 0.0072 | 0.0079 |

| Isobutanol | 0.0033 | 0.0037 | 0.0041 | 0.0046 | 0.0051 | 0.0056 | 0.0062 | 0.0069 | 0.0076 | 0.0084 | 0.0092 |

| n-Pentanol | 0.0031 | 0.0035 | 0.0039 | 0.0043 | 0.0048 | 0.0053 | 0.0058 | 0.0064 | 0.0071 | 0.0078 | 0.0086 |

| Ethyl Acetate | 0.0002 | 0.0002 | 0.0003 | 0.0003 | 0.0004 | 0.0004 | 0.0005 | 0.0005 | 0.0006 | 0.0007 | 0.0007 |

| 1,4-Dioxane | 0.0003 | 0.0004 | 0.0004 | 0.0005 | 0.0005 | 0.0006 | 0.0007 | 0.0008 | 0.0008 | 0.0009 | 0.0010 |

| Acetonitrile | 0.0011 | 0.0012 | 0.0014 | 0.0015 | 0.0017 | 0.0019 | 0.0021 | 0.0023 | 0.0025 | 0.0028 | 0.0031 |

| Acetone | 0.0004 | 0.0005 | 0.0005 | 0.0006 | 0.0007 | 0.0008 | 0.0008 | 0.0009 | 0.0010 | 0.0011 | 0.0012 |

| 2-Butanone | 0.0003 | 0.0003 | 0.0004 | 0.0004 | 0.0005 | 0.0005 | 0.0006 | 0.0006 | 0.0007 | 0.0008 | 0.0008 |

| Dichloromethane | 0.0001 | 0.0001 | 0.0001 | 0.0001 | 0.0002 | 0.0002 | 0.0002 | 0.0002 | 0.0003 | 0.0003 | 0.0003 |

Factors Influencing Solubility

The solubility of L-cysteine methyl ester hydrochloride is influenced by several factors, primarily the properties of the solvent and the temperature.[5] The experimental data indicates that solubility generally increases with rising temperature across all tested solvents. The key solvent properties affecting solubility are:

-

Polarity: The compound exhibits higher solubility in more polar protic solvents like methanol and ethanol.

-

Hildebrand Solubility Parameter: This parameter provides a numerical estimate of the degree of interaction between materials and can be used to predict solubility.

-

Hydrogen-Bonding Interactions: The ability of the solvent to form hydrogen bonds with the solute plays a significant role in the dissolution process.

Caption: Logical relationship of factors influencing solubility.

Experimental Protocols: Static Gravimetric Method

The following protocol details the static gravimetric method used to determine the solubility data presented in this guide.[5][6] This method is a reliable and widely used technique for measuring the equilibrium solubility of a solid in a liquid.

5.1. Principle

An excess amount of the solute is added to a known mass of solvent in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached, resulting in a saturated solution with undissolved solid. A known mass of the saturated liquid phase is then carefully separated, and the solvent is evaporated. The mass of the remaining solute is measured, allowing for the calculation of solubility.

5.2. Apparatus and Materials

-

Analytical balance (±0.0001 g accuracy)

-

Thermostatic water bath or jacketed glass vessel with temperature control (±0.1 K)

-

Magnetic stirrer or shaker

-

Glass vials or flasks with airtight seals

-

Syringes with filters (e.g., 0.45 µm pore size)

-

Drying oven

-

This compound (or its L-isomer)

-

Selected solvents (high purity)

5.3. Procedure

-

Preparation: Add an excess amount of the solute to a pre-weighed glass vial.

-

Solvent Addition: Add a known mass of the chosen solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in the thermostatic bath set to the desired temperature. Agitate the mixture continuously for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to settle for at least 2 hours.

-

Sampling: Carefully withdraw a sample of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter to avoid temperature changes that could affect solubility.

-

Gravimetric Analysis:

-

Dispense the sampled saturated solution into a pre-weighed, dry container.

-

Record the total mass of the container and the saturated solution.

-

Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent is fully evaporated, cool the container in a desiccator and weigh it again. Repeat the drying and weighing process until a constant mass is achieved.

-

5.4. Calculation of Solubility

The mole fraction solubility (x) is calculated using the following equation:

x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]

Where:

-

m_solute is the mass of the dissolved solute (final mass of container with residue - mass of empty container).

-

M_solute is the molar mass of the solute (171.65 g/mol ).

-

m_solvent is the mass of the solvent in the sample (total mass of sample - mass of dissolved solute).

-

M_solvent is the molar mass of the respective solvent.

Caption: Experimental workflow of the static gravimetric method.

Conclusion

This technical guide provides essential solubility data and experimental protocols relevant to this compound, utilizing its L-cysteine stereoisomer as a well-documented proxy. The comprehensive tables and detailed methodologies are intended to be a valuable resource for scientists and researchers in designing experiments, developing purification strategies, and formulating new products. The provided visualizations offer a clear understanding of the factors influencing solubility and the practical steps involved in its determination. For further precision, it is recommended to conduct solubility studies on the specific isomer of interest if required for regulatory or cGMP purposes.

References

Methyl 2-amino-3-mercaptopropanoate Hydrochloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-3-mercaptopropanoate hydrochloride, a cysteine derivative, is a crucial reagent in various research and pharmaceutical development applications. Its inherent reactivity, particularly the presence of a thiol group, necessitates a thorough understanding of its stability profile to ensure experimental reproducibility and the quality of resulting products. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, including potential degradation pathways and methodologies for its assessment.

Chemical Profile and Inherent Instabilities

This compound is susceptible to two primary degradation pathways: oxidation and hydrolysis. The thiol (-SH) group is readily oxidized to form a disulfide dimer, while the methyl ester functional group can undergo hydrolysis, particularly under non-acidic conditions.

Key Molecular Liabilities:

-

Oxidation: The thiol moiety is the most reactive site, prone to oxidation in the presence of atmospheric oxygen, metal ions, and light.

-

Hydrolysis: The ester linkage can be cleaved by water, a reaction catalyzed by both acid and base, though more pronounced under neutral to alkaline pH.

Recommended Storage Conditions

To maintain the integrity of this compound, strict adherence to appropriate storage conditions is paramount. The following table summarizes the recommended conditions for both solid-state and solution-based storage.

| Parameter | Solid-State (Powder) | In Solution |

| Temperature | Long-term: -20°C[1] Short-term: 2-8°C or Room Temperature (in a desiccator)[2] | -20°C or -80°C for long-term storage.[1] |

| Atmosphere | Sealed under an inert atmosphere (e.g., Argon or Nitrogen). | Prepare with deoxygenated solvents and store under an inert atmosphere. |

| Light | Store in a light-resistant (amber) container in a dark place.[3] | Protect from light at all times using amber vials or by wrapping containers in foil. |

| Humidity | Store in a tightly sealed container with a desiccant. Avoid exposure to moisture. | Use anhydrous solvents where possible. For aqueous solutions, prepare fresh and use immediately. |

| pH (for Solutions) | Not applicable. | Maintain an acidic pH (ideally between 1 and 3) to minimize both oxidation and ester hydrolysis.[4][5][6] |

| Additives (for Solutions) | Not applicable. | Consider the addition of antioxidants (e.g., ascorbic acid) and chelating agents (e.g., EDTA) to inhibit metal-catalyzed oxidation. |

Degradation Pathways and Kinetics

The principal degradation product of this compound is the corresponding disulfide, formed through the oxidation of two molecules. Hydrolysis of the methyl ester results in the formation of 2-amino-3-mercaptopropanoic acid (cysteine) hydrochloride.

The following diagram illustrates the primary degradation pathways:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. L-cysteine methyl ester overcomes the deleterious effects of morphine on ventilatory parameters and arterial blood-gas chemistry in unanesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 18598-63-5|(R)-Methyl 2-amino-3-mercaptopropanoate hydrochloride|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]2+ | Semantic Scholar [semanticscholar.org]

Synthesis of Methyl 2-amino-3-mercaptopropanoate hydrochloride from L-cysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Methyl 2-amino-3-mercaptopropanoate hydrochloride, a derivative of the amino acid L-cysteine. This compound serves as a valuable building block in peptide synthesis and various pharmaceutical applications. This document provides a comprehensive overview of the synthetic methodologies, including detailed experimental protocols, quantitative data analysis, and characterization techniques.

Overview of Synthetic Methodologies

The primary method for the synthesis of this compound is the Fischer esterification of L-cysteine with methanol. This reaction is typically catalyzed by an acid, with thionyl chloride (SOCl₂) and trimethylchlorosilane (TMSCl) being the most common and efficient reagents. The hydrochloride salt of the product is directly obtained, simplifying the workup procedure.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data Presentation

The choice of catalyst and reaction conditions can significantly influence the yield of the final product. The following table summarizes the reported yields for the synthesis of this compound using different methods.

| Catalyst/Method | Starting Material | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Thionyl Chloride | L-cysteine | Methanol | 12-24 hours | 0°C to Reflux | 85-100% | [1] |

| Trimethylchlorosilane | L-cysteine | Methanol | ~12 hours | Room Temperature | Good to Excellent | [2] |

| Hydrogen Chloride (gas) | L-cysteine | Methanol | Not specified | Reflux | Not specified | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using thionyl chloride as the catalyst.

Synthesis using Thionyl Chloride in Methanol

This procedure is a common and effective method for the esterification of L-cysteine.

Materials:

-

L-cysteine hydrochloride monohydrate

-

Anhydrous Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

tert-Butyl methyl ether (TBME) or Diethyl ether

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend L-cysteine hydrochloride monohydrate (e.g., 10 g, 1 equivalent) in anhydrous methanol (e.g., 100 mL).

-

Cooling: Cool the suspension to 0°C using an ice bath.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (e.g., 1.2-1.5 equivalents) dropwise to the stirred suspension over a period of 30-60 minutes. Maintain the temperature at 0°C during the addition. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator. This will yield a crude product, often as a viscous oil or solid.

-

Purification by Recrystallization:

-

Dissolve the crude product in a minimal amount of hot methanol.

-

Slowly add a non-polar solvent such as tert-butyl methyl ether or diethyl ether until the solution becomes cloudy.

-

Cool the mixture in an ice bath to induce crystallization.

-

Collect the white crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold tert-butyl methyl ether or diethyl ether.

-

Dry the purified this compound under vacuum.

-

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The synthesized product can be characterized using various analytical techniques to confirm its identity and purity.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₄H₁₀ClNO₂S |

| Molecular Weight | 171.65 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 142-143 °C (decomposes) |

| Solubility | Soluble in water and methanol |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.45 | t | 1H | α-CH |

| ~3.87 | s | 3H | O-CH₃ |

| ~3.17 | d | 2H | β-CH₂ |

| ~1.8 (broad) | s | 1H | SH |

| ~8.7 (broad) | s | 3H | NH₃⁺ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum helps in identifying the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~169 | C=O (ester) |

| ~54 | α-C |

| ~53 | O-CH₃ |

| ~25 | β-C |

FT-IR (Fourier-Transform Infrared) Spectroscopy:

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900-3100 | Strong, Broad | N-H stretching (NH₃⁺) |

| ~2560 | Weak | S-H stretching |

| ~1740 | Strong | C=O stretching (ester) |

| ~1500-1600 | Medium | N-H bending (NH₃⁺) |

| ~1230 | Strong | C-O stretching (ester) |

Conclusion

The synthesis of this compound from L-cysteine via Fischer esterification is a well-established and efficient process. The use of thionyl chloride in methanol provides high yields of the desired product. Proper control of reaction conditions, particularly temperature during the addition of the catalyst, and a careful purification step are crucial for obtaining a high-purity product. The characterization data provided in this guide can be used to verify the successful synthesis of the target compound. This versatile building block continues to be of significant interest to researchers in the fields of medicinal chemistry and drug development.

References

Spectroscopic Analysis of Methyl 2-amino-3-mercaptopropanoate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-amino-3-mercaptopropanoate hydrochloride. Due to the limited availability of public spectroscopic data for this specific compound, this guide utilizes data from its close structural analog, L-cysteine methyl ester hydrochloride, to provide representative spectral information. The methodologies described are standard protocols applicable to the analysis of amino acid esters.

Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of L-Cysteine Methyl Ester Hydrochloride

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.45 | Triplet | 1H | α-CH |

| ~3.87 | Singlet | 3H | -OCH₃ |

| ~3.17 | Doublet of doublets | 2H | β-CH₂ |

Note: Data is for L-cysteine methyl ester hydrochloride and serves as a close approximation.

Table 2: ¹³C NMR Spectral Data of L-Cysteine Methyl Ester Hydrochloride [1]

| Chemical Shift (ppm) | Assignment |

| ~170 | C=O (ester) |

| ~55 | α-CH |

| ~53 | -OCH₃ |

| ~25 | β-CH₂ |

Note: Data is for L-cysteine methyl ester hydrochloride and serves as a close approximation.[1]

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for Amino Acid Esters

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3100-3000 | N-H | Amine salt stretching |

| 2950-2850 | C-H | Alkyl stretching |

| ~2500 | S-H | Thiol stretching (often weak) |

| ~1740 | C=O | Ester carbonyl stretching |

| 1600-1500 | N-H | Amine salt bending |

| 1200-1000 | C-O | Ester C-O stretching |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation of this compound

| m/z | Fragment Ion | Description |

| 136 | [M+H]⁺ (of free base) | Molecular ion peak of the free base |

| 104 | [M-OCH₃]⁺ | Loss of the methoxy group |

| 76 | [M-COOCH₃]⁺ | Loss of the carbomethoxy group |

| 60 | [CH₃O-C=O]⁺ | Carbomethoxy fragment |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and purity of the compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard NMR tube. The choice of solvent is critical to avoid exchange of labile protons with the solvent.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable internal standard, if required.

Data Acquisition:

-

The sample is placed in the NMR spectrometer.

-

For ¹H NMR, a standard pulse program is used to acquire the spectrum. Key parameters include the number of scans, relaxation delay, and spectral width.

-

For ¹³C NMR, a proton-decoupled pulse program is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

Solution: Dissolve the sample in a suitable solvent that does not have interfering absorptions in the regions of interest.

Data Acquisition:

-

A background spectrum of the empty sample holder (or pure solvent) is recorded.

-

The sample is placed in the spectrometer, and the IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS or GC-MS). Electrospray ionization (ESI) is a common technique for this type of compound.

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile/water mixture).

-

For ESI-MS, the solution is directly infused into the ion source.

Data Acquisition:

-

The sample is ionized in the mass spectrometer's ion source.

-

The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

A mass spectrum is generated, showing the relative abundance of ions at different m/z values. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment specific ions and analyze their daughter ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

References

Methyl 2-amino-3-mercaptopropanoate Hydrochloride: A Technical Guide to its Application as a Cysteine Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-cysteine, a semi-essential amino acid, is a critical component of the tripeptide antioxidant glutathione (GSH) and plays a pivotal role in numerous physiological processes, including protein synthesis, detoxification, and redox signaling. However, the therapeutic delivery of cysteine is hampered by its poor stability and low bioavailability. This has led to the development of cysteine prodrugs, designed to efficiently deliver cysteine to target cells and tissues. This technical guide provides a comprehensive overview of Methyl 2-amino-3-mercaptopropanoate hydrochloride, a methyl ester derivative of cysteine, as a potential cysteine precursor for research and drug development applications. This document will cover its chemical and physical properties, discuss its potential as a cysteine pro-drug, and provide hypothetical experimental protocols for its evaluation.

Introduction

Cysteine is the rate-limiting amino acid for the synthesis of glutathione, the most abundant endogenous antioxidant in mammalian cells.[1] Maintaining adequate intracellular cysteine levels is crucial for cellular defense against oxidative stress, a key factor in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2] Direct supplementation with L-cysteine is often impractical due to its rapid oxidation to the less soluble cystine in the bloodstream and gastrointestinal tract.

To overcome these limitations, various cysteine derivatives have been developed as pro-drugs, with N-acetyl-L-cysteine (NAC) being the most well-known and widely used.[3] this compound, the methyl ester of cysteine, represents another potential strategy for enhancing cysteine delivery. The esterification of the carboxyl group is intended to increase the lipophilicity of the molecule, potentially facilitating its transport across cell membranes. Once inside the cell, it is hypothesized that intracellular esterases cleave the methyl group, releasing free L-cysteine to participate in cellular metabolic pathways.

This guide will delve into the technical aspects of using this compound as a cysteine precursor, providing researchers with the necessary information to explore its potential in their studies.

Chemical and Physical Properties

This compound is the hydrochloride salt of the methyl ester of cysteine. It is important to distinguish between the different isomers of this compound, as they may have different biological activities. The L-isomer, corresponding to the naturally occurring L-cysteine, is typically the form of interest for biological applications.

| Property | Value | Reference |

| Synonyms | L-Cysteine methyl ester hydrochloride, Mecysteine hydrochloride | [4] |

| CAS Number | 18598-63-5 (L-isomer) | [4] |

| Molecular Formula | C4H10ClNO2S | [5] |

| Molecular Weight | 171.65 g/mol | [5] |

| Appearance | White to almost white crystalline powder | [5] |

| Melting Point | 143 °C | [5] |

| Water Solubility | Slightly soluble | [5] |

| Storage | Keep in a dark place, sealed in dry, room temperature | [4] |

Mechanism of Action as a Cysteine Precursor

The proposed mechanism of action for this compound as a cysteine precursor involves a two-step process: cellular uptake and intracellular hydrolysis.

It is hypothesized that the increased lipophilicity of the methyl ester compared to free cysteine facilitates its diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases are expected to hydrolyze the ester bond, releasing L-cysteine and methanol. The liberated L-cysteine can then be utilized for the synthesis of glutathione and other essential metabolic functions.

Experimental Protocols

The following are suggested experimental protocols for evaluating the efficacy of this compound as a cysteine precursor. Researchers should optimize these protocols for their specific cell lines or animal models.

In Vitro Evaluation in Cell Culture

Objective: To determine the ability of this compound to increase intracellular cysteine and glutathione levels and protect against oxidative stress in a cell culture model.

Materials:

-

Cell line of interest (e.g., HepG2, SH-SY5Y)

-

Cell culture medium and supplements

-

This compound (L-isomer)

-

N-acetyl-L-cysteine (NAC) as a positive control

-

Oxidative stress-inducing agent (e.g., hydrogen peroxide, tert-butyl hydroperoxide)

-

Reagents for measuring intracellular cysteine and glutathione (e.g., Ellman's reagent, commercial GSH assay kits)

-

Reagents for assessing cell viability (e.g., MTT, LDH assay)

Procedure:

-

Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Treatment: Prepare stock solutions of this compound and NAC in a suitable solvent (e.g., sterile water or PBS). Treat cells with varying concentrations of the compounds for a predetermined time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control.

-

Induction of Oxidative Stress (for protection assays): Following pre-treatment with the cysteine precursors, expose the cells to an oxidative stressor for a defined period.

-

Measurement of Intracellular Cysteine and Glutathione: Lyse the cells and measure the levels of free cysteine and total glutathione using established biochemical assays.

-

Assessment of Cell Viability: Determine cell viability using a standard method like the MTT assay.

In Vivo Evaluation in Animal Models

Objective: To assess the bioavailability and efficacy of this compound in elevating tissue cysteine and glutathione levels in an animal model.

Materials:

-

Animal model (e.g., mice, rats)

-

This compound (L-isomer)

-

Vehicle for administration (e.g., saline, PBS)

-

Anesthesia and surgical tools for tissue collection

-

Equipment for tissue homogenization

-

Reagents for measuring cysteine and glutathione in tissue homogenates

Procedure:

-

Animal Dosing: Administer this compound to animals via a relevant route (e.g., oral gavage, intraperitoneal injection) at various doses. Include a vehicle-treated control group.

-

Time Course and Tissue Collection: At different time points post-administration, euthanize the animals and collect tissues of interest (e.g., liver, brain, kidney).

-

Tissue Processing: Homogenize the collected tissues in an appropriate buffer to prepare tissue lysates.

-

Measurement of Cysteine and Glutathione: Determine the concentrations of cysteine and glutathione in the tissue homogenates.

-

Pharmacokinetic Analysis (Optional): Collect blood samples at various time points to determine the pharmacokinetic profile of the compound.

Signaling Pathways Influenced by Cysteine Availability

An adequate supply of cysteine is critical for the proper functioning of several signaling pathways, primarily through its role in glutathione synthesis and the maintenance of the cellular redox state.

By increasing intracellular cysteine levels, this compound has the potential to:

-

Enhance Glutathione Synthesis: Boosting the synthesis of GSH, thereby increasing the cell's antioxidant capacity.

-

Modulate Redox-Sensitive Signaling: The cellular redox environment, largely determined by the ratio of reduced to oxidized glutathione (GSH/GSSG), influences the activity of redox-sensitive transcription factors such as Nrf2 and NF-κB.[6] Nrf2 is a master regulator of the antioxidant response, while NF-κB is a key player in inflammation.

-

Protect Against Oxidative Damage: By replenishing GSH stores, this compound may protect cells from damage induced by reactive oxygen species (ROS), which are implicated in a wide range of pathologies.[7]

Data Presentation

The following tables provide a template for summarizing quantitative data from experiments evaluating this compound.

Table 1: In Vitro Efficacy in [Cell Line]

| Treatment (Concentration) | Intracellular Cysteine (nmol/mg protein) | Intracellular Glutathione (nmol/mg protein) | Cell Viability (%) |

| Vehicle Control | 100 | ||

| Methyl 2-amino-3-mercaptopropanoate HCl (X µM) | |||

| Methyl 2-amino-3-mercaptopropanoate HCl (Y µM) | |||

| N-acetyl-L-cysteine (Z µM) |

Table 2: In Vivo Efficacy in [Animal Model] - [Tissue]

| Treatment (Dose) | Tissue Cysteine (nmol/g tissue) | Tissue Glutathione (nmol/g tissue) |

| Vehicle Control | ||

| Methyl 2-amino-3-mercaptopropanoate HCl (A mg/kg) | ||

| Methyl 2-amino-3-mercaptopropanoate HCl (B mg/kg) |

Conclusion and Future Directions

This compound presents a promising avenue for researchers seeking to modulate intracellular cysteine levels. Its chemical structure suggests the potential for improved cellular uptake compared to L-cysteine. However, comprehensive studies are required to validate its efficacy and mechanism of action.

Future research should focus on:

-

Directly demonstrating the intracellular hydrolysis of this compound to L-cysteine.

-

Conducting rigorous comparisons with established cysteine precursors like NAC to determine relative potency and efficacy.

-

Investigating its pharmacokinetic and pharmacodynamic properties in vivo to understand its absorption, distribution, metabolism, and excretion.

-

Exploring its therapeutic potential in preclinical models of diseases associated with oxidative stress and glutathione depletion.

This technical guide provides a foundational framework for researchers to design and execute experiments aimed at elucidating the role of this compound as a cysteine precursor. The findings from such studies will be crucial in determining its utility in both basic research and drug development.

References

- 1. Comparison of S-Adenosyl-L-methionine (SAMe) and N-Acetylcysteine (NAC) Protective Effects on Hepatic Damage when Administered After Acetaminophen Overdose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 18598-63-5|(R)-Methyl 2-amino-3-mercaptopropanoate hydrochloride|BLD Pharm [bldpharm.com]

- 5. This compound (5714-80-7) for sale [vulcanchem.com]

- 6. REDOX-BASED REGULATION OF SIGNAL TRANSDUCTION: PRINCIPLES, PITFALLS, AND PROMISES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Potential of Methyl 2-amino-3-mercaptopropanoate hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the cellular capacity to neutralize them, is a significant contributor to the pathophysiology of a wide array of human diseases. L-cysteine and its derivatives have garnered considerable attention as therapeutic agents for their ability to augment endogenous antioxidant defenses. This technical guide provides an in-depth examination of the antioxidant properties of Methyl 2-amino-3-mercaptopropanoate hydrochloride, a methyl ester derivative of the amino acid L-cysteine. While direct quantitative data for this specific methyl ester is limited in publicly available literature, this document extrapolates its potential antioxidant mechanisms from extensive research on closely related cysteine esters, such as L-cysteine ethyl ester. The core of its antioxidant action is predicated on its role as a highly bioavailable precursor to L-cysteine, the rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant. This guide will detail the mechanisms of action, including direct radical scavenging and the modulation of the Nrf2-Keap1 signaling pathway, provide detailed experimental protocols for its evaluation, and present a framework for future research.

Introduction: The Role of Cysteine Esters in Combating Oxidative Stress

L-cysteine is a semi-essential, sulfur-containing amino acid that plays a central role in cellular protection against oxidative damage.[1] Its thiol (-SH) group is a potent nucleophile and a direct scavenger of free radicals. However, the therapeutic utility of L-cysteine can be hampered by its relatively low bioavailability. To overcome this limitation, esterified forms of L-cysteine, such as this compound, have been developed. The esterification of the carboxyl group increases the molecule's lipophilicity, which is thought to facilitate its transport across cellular membranes, leading to higher intracellular cysteine concentrations.

The primary antioxidant function of cysteine esters stems from their role as prodrugs for L-cysteine, which directly fuels the synthesis of glutathione (GSH).[2] Once inside the cell, the methyl ester group is hydrolyzed by intracellular esterases, releasing free L-cysteine. By increasing the intracellular pool of this critical amino acid, this compound can effectively boost GSH levels, thereby enhancing the cell's capacity to neutralize ROS and detoxify harmful electrophiles.

Mechanisms of Antioxidant Action

The antioxidant properties of this compound are likely multifaceted, involving both direct and indirect mechanisms to counteract oxidative stress.

Glutathione Synthesis and Replenishment

The cornerstone of the antioxidant activity of cysteine esters is their ability to drive the synthesis of glutathione. The synthesis of GSH is a two-step, ATP-dependent enzymatic process that occurs in the cytosol:

-

Formation of γ-glutamylcysteine: The enzyme glutamate-cysteine ligase (GCL) catalyzes the formation of a peptide bond between the gamma-carboxyl group of glutamate and the amino group of cysteine. This is the rate-limiting step in GSH synthesis.

-

Addition of glycine: The enzyme glutathione synthetase (GS) adds glycine to the C-terminal end of γ-glutamylcysteine to form glutathione.

By providing a readily available source of intracellular cysteine, this compound directly fuels this pathway, leading to a significant increase in cellular GSH levels.[2]

Modulation of the Nrf2-Keap1 Signaling Pathway

Beyond its role as a direct precursor to GSH, there is emerging evidence that cysteine derivatives can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and subsequent proteasomal degradation.

Upon exposure to oxidative or electrophilic stress, or in the presence of Nrf2 activators, critical cysteine residues within Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of antioxidant and cytoprotective genes, including those involved in glutathione synthesis and regeneration (e.g., GCL, GS). While direct studies on this compound are needed, it is plausible that its intracellular hydrolysis product, L-cysteine, or the compound itself, could modulate the redox state of Keap1 cysteine residues, leading to Nrf2 activation.

Quantitative Data on Antioxidant Activity

As of the date of this document, there is a notable absence of publicly available studies that have quantified the in vitro antioxidant activity of this compound using standard assays such as DPPH, ABTS, FRAP, or ORAC. However, research on other cysteine derivatives provides a basis for expected activity. It is critical for researchers to experimentally determine these values for the methyl ester to accurately characterize its antioxidant potential.

Table 1: Potential Antioxidant Mechanisms of this compound

| Mechanism | Description |

| GSH Precursor | The compound readily crosses cell membranes and is hydrolyzed to L-cysteine, the rate-limiting substrate for glutathione (GSH) synthesis, thereby boosting intracellular GSH levels. |

| Nrf2 Activation | Potentially activates the Nrf2 signaling pathway by modifying cysteine residues on Keap1, leading to the transcription of a wide range of antioxidant and cytoprotective genes. |

| Direct Radical Scavenging | The free thiol group of the liberated L-cysteine can directly scavenge reactive oxygen species (ROS). |

Experimental Protocols for Antioxidant Activity Assessment

The following are detailed, standardized protocols for common in vitro antioxidant assays that can be employed to quantify the antioxidant capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Reagents and Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (spectrophotometric grade)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a 0.1 mM working solution of DPPH in methanol. Keep this solution in the dark.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

-

Create a series of dilutions of the test compound and the positive control in the same solvent.

-

In a 96-well plate, add a specific volume (e.g., 100 µL) of each dilution of the test compound, positive control, and a solvent blank.

-

To each well, add a specific volume (e.g., 100 µL) of the 0.1 mM DPPH working solution.

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

-

Reagents and Materials:

-

This compound

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Trolox (positive control)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution and a series of dilutions of the test compound and the positive control.

-

In a 96-well plate, add a small volume (e.g., 10 µL) of each dilution of the test compound, positive control, and a solvent blank.

-

To each well, add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution.

-

Mix and incubate at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

-

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe3+-TPTZ) complex to the ferrous (Fe2+) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

-

Reagents and Materials:

-

This compound

-

Acetate buffer (300 mM, pH 3.6)

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

-

20 mM Ferric chloride (FeCl3) solution

-

Ferrous sulfate (FeSO4) (standard)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl3 solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Prepare a stock solution and a series of dilutions of the test compound.

-

Prepare a standard curve using known concentrations of FeSO4.

-

In a 96-well plate, add a small volume (e.g., 10 µL) of each dilution of the test compound, standards, and a solvent blank.

-

To each well, add a larger volume (e.g., 190 µL) of the FRAP reagent.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 593 nm.

-

-

Calculation: The antioxidant capacity is determined from the standard curve of Fe2+ concentration and is expressed as Fe(II) equivalents (e.g., µmol Fe(II) per gram of sample).

Conclusion and Future Directions

This compound holds significant promise as a potent antioxidant agent. Its primary mechanism of action is anticipated to be through the efficient intracellular delivery of L-cysteine, thereby fueling the synthesis of glutathione, a cornerstone of the cellular antioxidant defense system. Furthermore, its potential to activate the Nrf2 signaling pathway suggests a broader, more sustained antioxidant effect.

However, a critical gap in the current scientific literature is the lack of direct quantitative data on the antioxidant capacity of this specific methyl ester. Therefore, it is imperative for future research to focus on the systematic in vitro evaluation of this compound using the standardized assays outlined in this guide. Such studies will be invaluable for accurately characterizing its antioxidant profile and will provide the necessary foundation for further investigation into its therapeutic potential in preclinical models of diseases with an underlying oxidative stress component. Direct comparative studies with its ethyl ester counterpart would also be highly informative in elucidating the structure-activity relationship of cysteine esters.

References

Methodological & Application

Application Notes and Protocols for Methyl 2-amino-3-mercaptopropanoate hydrochloride as a Reducing Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-3-mercaptopropanoate hydrochloride, a derivative of the amino acid cysteine, is a versatile reducing agent employed in various biochemical and pharmaceutical applications. Its utility lies in the thiol group (-SH), which can readily donate a hydrogen atom to reduce disulfide bonds (-S-S-) in peptides, proteins, and other molecules. This reactivity makes it a valuable tool in protein chemistry, drug formulation, and proteomics research. These application notes provide a comprehensive overview of its use as a reducing agent, including detailed protocols and relevant data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is crucial for proper handling, storage, and application of the compound.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀ClNO₂S | [1][2] |

| Molecular Weight | 171.65 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 143 °C | [2] |

| Solubility | Slightly soluble in water. | [2] |

| Storage | Keep in a dark place, sealed in dry, room temperature. | [3] |

Principle of Disulfide Bond Reduction

The thiol group of this compound is the active moiety responsible for its reducing capability. The reduction of a disulfide bond is a thiol-disulfide exchange reaction. The reaction proceeds via a nucleophilic attack of the thiolate anion on one of the sulfur atoms of the disulfide bridge, leading to the formation of a mixed disulfide and a free thiol. A second molecule of the reducing agent then reacts with the mixed disulfide to yield the fully reduced target molecule and a disulfide dimer of the reducing agent.

To ensure the efficiency of the reduction, the reaction is typically carried out under conditions that favor the thiolate form of the reducing agent, which is a more potent nucleophile than the protonated thiol.

Applications in Research and Drug Development

This compound finds applications in several key areas:

-

Protein Chemistry: Cleavage of inter- and intramolecular disulfide bonds in proteins and peptides is essential for various analytical and preparative techniques, including:

-

Protein sequencing

-

Mass spectrometry analysis

-

Denaturation prior to electrophoresis

-

Refolding studies

-

-

Drug Development: As a mucolytic agent, the parent compound, L-cysteine methyl ester hydrochloride, is used to reduce the viscosity of mucus.[4] The reducing properties of this compound can also be leveraged in drug delivery systems and for the stabilization of therapeutic proteins.

-

Proteomics: In proteomics workflows, the reduction of disulfide bonds is a critical step to ensure complete digestion of proteins by proteolytic enzymes and to enable accurate peptide identification and quantification by mass spectrometry.

Experimental Protocols

The following protocols are generalized guidelines for the use of this compound as a reducing agent. Optimization of reaction conditions (e.g., concentration, temperature, pH, and incubation time) is often necessary for specific applications and target molecules.

Protocol 1: Reduction of Disulfide Bonds in Peptides

This protocol describes a general procedure for the reduction of disulfide bonds in a peptide sample.

Materials:

-

This compound

-

Peptide sample with disulfide bonds

-

Reduction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0-8.5, containing 1 mM EDTA)

-

Degassed, deionized water

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Prepare the Reduction Buffer: Prepare a sufficient volume of the chosen reduction buffer and degas it thoroughly by sparging with an inert gas for at least 15-20 minutes to minimize oxidation of the reducing agent.

-

Prepare the Reducing Agent Solution: Immediately before use, dissolve this compound in the degassed reduction buffer to the desired final concentration. A 5 to 50-fold molar excess of the reducing agent over the disulfide bonds is a common starting point.

-

Prepare the Peptide Solution: Dissolve the peptide sample in the degassed reduction buffer to a final concentration typically in the range of 1-5 mg/mL.

-

Initiate the Reduction Reaction: Add the freshly prepared reducing agent solution to the peptide solution.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature will depend on the specific peptide and the stability of its disulfide bonds.

-

Monitoring the Reaction (Optional): The progress of the reduction can be monitored by analytical techniques such as reverse-phase HPLC or mass spectrometry.

-

Quenching the Reaction (Optional): The reaction can be stopped by acidification (e.g., adding trifluoroacetic acid to a final concentration of 0.1%) or by removing the excess reducing agent.

-

Downstream Processing: The reduced peptide can be immediately used for subsequent applications or purified by chromatography.

Workflow for Peptide Disulfide Bond Reduction

Caption: Workflow for reducing peptide disulfide bonds.

Protocol 2: Reduction of Disulfide Bonds in Proteins for Proteomic Analysis

This protocol outlines the reduction of disulfide bonds in a protein sample prior to enzymatic digestion for mass spectrometry-based proteomic analysis.

Materials:

-

This compound

-

Protein extract

-

Denaturation/Reduction Buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM ammonium bicarbonate, pH 8.0)

-

Alkylation reagent (e.g., iodoacetamide or iodoacetic acid)

-

Quenching reagent for alkylation (e.g., DTT or cysteine)

-

Trypsin (or other protease)

Procedure:

-

Protein Denaturation and Reduction:

-

Resuspend the protein pellet or concentrated protein solution in the Denaturation/Reduction Buffer.

-

Add this compound to a final concentration of 5-20 mM.

-

Incubate at 37-56°C for 1 hour with gentle shaking.

-

-

Alkylation:

-

Cool the sample to room temperature.

-

Add the alkylation reagent to a final concentration approximately 2-3 times the molar concentration of the reducing agent.

-

Incubate in the dark at room temperature for 30-60 minutes.

-

-

Quenching of Alkylation:

-

Add a quenching reagent (e.g., DTT to a final concentration of 10 mM) to consume any excess alkylating reagent.

-

Incubate for 15 minutes at room temperature.

-

-